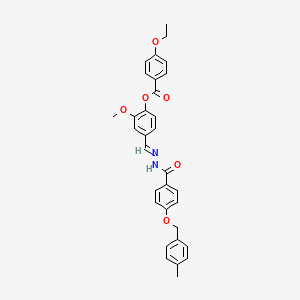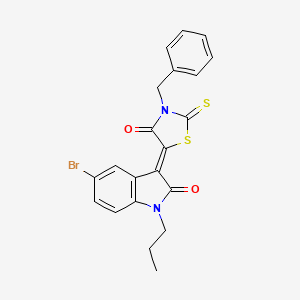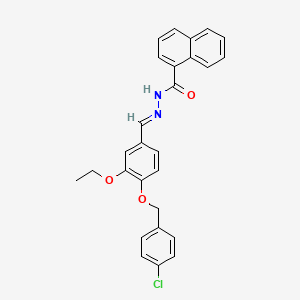
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein von Methoxy-, Ethoxy- und Benzoylgruppen aus, die zu ihren besonderen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat umfasst mehrere Schritte, die in der Regel mit der Herstellung von Zwischenverbindungen beginnen. Ein übliches Verfahren beinhaltet die Reaktion von 4-Methylbenzylalkohol mit 4-Methoxybenzoylchlorid zur Bildung von 4-((4-methylbenzyl)oxy)benzoylchlorid. Diese Zwischenverbindung wird dann mit Hydrazin umgesetzt, um das Hydrazone-Derivat zu erhalten. Schließlich wird das Hydrazone unter bestimmten Bedingungen mit 2-Methoxy-4-formylphenyl 4-ethoxybenzoat gekoppelt, um die Zielverbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können unter geeigneten Bedingungen an den Benzoyl- oder Methoxygruppen erfolgen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Medikamentenentwicklung.
Industrie: Zur Herstellung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 2,4-dichlorbenzoat
- 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-nitrobenzoat
- 2-Ethoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat
Einzigartigkeit
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität und biologische Aktivität aufweisen, was es für bestimmte Anwendungen wertvoll macht .
Eigenschaften
CAS-Nummer |
769148-57-4 |
|---|---|
Molekularformel |
C32H30N2O6 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C32H30N2O6/c1-4-38-27-16-12-26(13-17-27)32(36)40-29-18-9-24(19-30(29)37-3)20-33-34-31(35)25-10-14-28(15-11-25)39-21-23-7-5-22(2)6-8-23/h5-20H,4,21H2,1-3H3,(H,34,35)/b33-20+ |
InChI-Schlüssel |
ODVUJIKCPWDAOZ-FMFFXOCNSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12028021.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028025.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028039.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12028047.png)
![[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12028051.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12028057.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028061.png)

![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12028073.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028077.png)
![Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B12028081.png)

![N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028106.png)
